molecular formula C14H19N3O B12934150 (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol CAS No. 65241-55-6

(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol

Cat. No.: B12934150
CAS No.: 65241-55-6
M. Wt: 245.32 g/mol
InChI Key: CMRLKVHHDCACDM-UHFFFAOYSA-N
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Description

(2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol is a complex organic compound that features an imidazole ring substituted with a dimethylamino group and a phenylmethanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Substitution Reactions: Introduction of the dimethylamino group and other substituents through nucleophilic substitution or other suitable reactions.

    Final Assembly: Coupling the imidazole derivative with a phenylmethanol derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can occur, especially involving the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)formaldehyde or (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with imidazole rings are often explored for their enzyme inhibitory activities, antimicrobial properties, and other bioactivities.

Medicine

In medicinal chemistry, such compounds might be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

Industrially, the compound could find applications in the synthesis of dyes, polymers, or other materials requiring specific functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)ethanol
  • (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)acetaldehyde

Uniqueness

The uniqueness of (2-(5-(Dimethylamino)-4,4-dimethyl-4H-imidazol-2-yl)phenyl)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

65241-55-6

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

[2-[5-(dimethylamino)-4,4-dimethylimidazol-2-yl]phenyl]methanol

InChI

InChI=1S/C14H19N3O/c1-14(2)13(17(3)4)15-12(16-14)11-8-6-5-7-10(11)9-18/h5-8,18H,9H2,1-4H3

InChI Key

CMRLKVHHDCACDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NC(=N1)C2=CC=CC=C2CO)N(C)C)C

Origin of Product

United States

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